3,5-Dinitrobenzoic cyclohexylamine salt
Description
3,5-Dinitrobenzoic cyclohexylamine salt is an organic salt derived from 3,5-dinitrobenzoic acid and cyclohexylamine. The compound features a nitro-substituted aromatic acid moiety paired with a cyclohexylamine counterion, which enhances its solubility and stability compared to the free acid form. The nitro groups confer strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the cyclohexylamine component may improve crystallinity and organic solvent compatibility.
Properties
CAS No. |
5473-16-5 |
|---|---|
Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
cyclohexanamine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6-4-2-1-3-5-6/h1-3H,(H,10,11);6H,1-5,7H2 |
InChI Key |
ARVYVXSYDHDJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitrobenzoic cyclohexylamine salt typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid.
Salt Formation: The 3,5-dinitrobenzoic acid is then reacted with cyclohexylamine in an appropriate solvent, such as ethanol or water, to form the salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic cyclohexylamine salt.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antimicrobial agents.
Medicine:
Drug Development: It is explored for its potential use in drug formulations due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic cyclohexylamine salt involves its interaction with biological molecules through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their function .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected Compounds
Research Findings
- Chromatographic Behavior : 3,5-Dinitrobenzoic acid’s adsorption isotherm intersects with dansyl-d-phenylalanine’s at high concentrations, suggesting variable retention mechanisms in mixed-solvent systems . This property could be leveraged in separation techniques when paired with cyclohexylamine.
- Synthetic Utility : Cyclohexylamine salts are often preferred in organic synthesis due to improved crystallinity and ease of purification, as observed in analogous heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
